(四氢-2H-噻喃-4-基)(噻吩-3-基)甲酮

描述

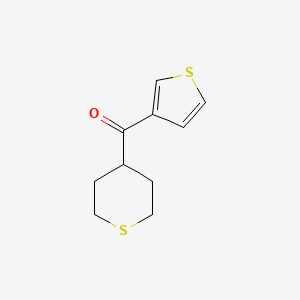

(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C10H12OS2 and its molecular weight is 212.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌应用

噻吩衍生物已被证明具有抗菌特性,这使得它们可能在开发新型抗生素或消毒剂方面发挥作用 .

镇痛和消炎应用

这些化合物也可能具有镇痛和消炎作用,表明它们可能用于缓解疼痛和控制炎症 .

降压应用

抗肿瘤活性

有一些证据表明噻吩衍生物具有抗肿瘤活性,这可以用于探索癌症治疗方案 .

腐蚀抑制

噻吩化合物可以作为腐蚀抑制剂,这可能有利于保护金属免受腐蚀 .

材料科学发光二极管 (LED)

生物活性

(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanone is a complex organic compound characterized by the presence of a tetrahydrothiopyran ring and a thiophene ring. With the molecular formula C10H12OS2 and a molecular weight of 212.3 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticonvulsant domains.

The biological activity of (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanone is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can influence enzyme activity and receptor binding, leading to significant biological effects:

- Antimicrobial Activity : Related compounds have demonstrated efficacy against various pathogens, including Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

- Anticonvulsant Activity : Some studies suggest that the compound may exert anticonvulsant effects, potentially by modulating neurotransmitter systems or ion channel activities in the central nervous system.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of thiopyran derivatives, revealing insights into their biological efficacy:

- Antimicrobial Studies : A study published in 2003 identified novel leads among tetrahydrothiopyran derivatives with enhanced activity against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis. These findings highlight the potential of thiopyran derivatives in treating infections resistant to conventional antibiotics .

- Anticonvulsant Studies : Research has indicated that certain thiopyran derivatives can exhibit anticonvulsant properties in animal models. The exact pathways remain under investigation, but preliminary data suggest modulation of GABAergic transmission may be involved.

Case Studies

Several case studies illustrate the practical applications and effectiveness of (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanone:

- Case Study 1 : A clinical trial evaluated a series of thiopyran derivatives for their antimicrobial properties. The results indicated that compounds similar to (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanone exhibited significant inhibition against multi-drug resistant strains of bacteria, supporting their potential as therapeutic agents .

- Case Study 2 : In a neuropharmacological study, researchers tested the anticonvulsant activity of several thiopyran compounds, including (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanone. The compound showed promising results in reducing seizure frequency in rodent models, suggesting its utility in managing epilepsy.

Comparative Analysis

To better understand the biological activity of (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanone, it is useful to compare it with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticonvulsant Activity |

|---|---|---|---|

| (tetrahydro-2H-thiopyran-4-yl)(furan-2-yl)methanol | Furan | Moderate | Low |

| (tetrahydro-2H-thiopyran-4-yl)(benzene-2-yl)methanol | Benzene | Low | Moderate |

| (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanone | Thiophene | High | High |

属性

IUPAC Name |

thian-4-yl(thiophen-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS2/c11-10(9-3-6-13-7-9)8-1-4-12-5-2-8/h3,6-8H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJHUSMQVXCCCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。